An In-depth Technical Guide on the Mechanism of Action of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2)
An In-depth Technical Guide on the Mechanism of Action of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2), derived from the B1 chain of laminin (B1169045), is a potent inhibitor of angiogenesis and tumor growth.[1] Its primary mechanism of action is the targeted suppression of vascular endothelial cell migration, a critical process in the formation of new blood vessels that supply tumors.[1] This peptide does not exert a direct cytotoxic effect on tumor cells or inhibit endothelial cell proliferation, indicating that its anti-tumor activity is mediated through the inhibition of angiogenesis.[1] CDPGYIGSR-NH2 has also been shown to promote chondrocyte adhesion, suggesting its potential in cartilage regeneration. The core biological activity resides in the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence, which is a known binding motif for cell surface receptors, including integrins. This technical guide provides a comprehensive overview of the mechanism of action of CDPGYIGSR-NH2, including its molecular targets, a proposed signaling pathway, quantitative data from relevant studies, and detailed experimental protocols for assessing its bioactivity.
Molecular Targets and Binding Affinity
The biological effects of CDPGYIGSR-NH2 are initiated by its interaction with cell surface receptors. The YIGSR motif within the peptide is recognized by specific integrins, which are transmembrane receptors that mediate cell-matrix adhesion and signaling.
Primary Molecular Targets:
-
Integrin α6β1: This integrin is a key receptor for laminin and has been identified as a binding partner for YIGSR-containing peptides.
-
Integrin α4β1: This integrin is also implicated in mediating cellular responses to laminin and related peptides.
-
67 kDa Laminin Receptor: This non-integrin receptor has been shown to bind YIGSR sequences with intermediate affinity.[1]
| Peptide/Ligand | Receptor/Assay | Affinity/Potency | Reference |
| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor | Kd: 1.5 x 10-7 M | [1] |
| mEGF-(33-42) and Lam. B1-(925-933) | 125I-laminin displacement | IC50: 1-5 nM | [2] |
| mEGF-(33-42) and Lam. B1-(925-933) | Inhibition of cell attachment to laminin | IC50: 230-390 nM | [2] |
Table 1: Quantitative Data on the Binding and Activity of YIGSR-related Peptides. This table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of peptides containing the YIGSR motif.
Proposed Mechanism of Action and Signaling Pathway
The anti-angiogenic effect of CDPGYIGSR-NH2 is primarily attributed to its ability to inhibit the migration of vascular endothelial cells. While the precise downstream signaling cascade initiated by this peptide is still under investigation, based on the known functions of its integrin targets and the effects of YIGSR-containing peptides, a plausible mechanism can be proposed.
Upon binding to integrins α6β1 and/or α4β1 on the surface of endothelial cells, CDPGYIGSR-NH2 is thought to interfere with the normal signaling events that drive cell migration. This interference likely involves the modulation of key focal adhesion proteins and downstream signaling molecules that regulate cytoskeletal dynamics.
Proposed Signaling Pathway for Inhibition of Endothelial Cell Migration:
Caption: Proposed signaling pathway for CDPGYIGSR-NH2-mediated inhibition of endothelial cell migration.
Key Steps in the Proposed Pathway:
-
Binding to Integrins: CDPGYIGSR-NH2 binds to integrin receptors on the endothelial cell surface.
-
Inhibition of Focal Adhesion Kinase (FAK) Activation: This binding is hypothesized to prevent the proper activation and autophosphorylation of FAK, a key initiator of integrin signaling. Studies have shown that YIGSR peptides can reduce FAK protein levels.
-
Disruption of Downstream Signaling: The lack of FAK activation leads to reduced recruitment and phosphorylation of other focal adhesion components like Src and Paxillin.
-
Modulation of Rho GTPases: The altered focal adhesion signaling is expected to dysregulate the activity of small GTPases, Rac1 and RhoA, which are critical for controlling the actin cytoskeleton.
-
Inhibition of Actin Cytoskeleton Rearrangement: The dysregulation of Rac1 and RhoA prevents the dynamic actin rearrangements, such as the formation of lamellipodia and stress fibers, that are necessary for cell movement.
-
Suppression of Cell Migration: The inability to properly reorganize the actin cytoskeleton ultimately leads to the inhibition of endothelial cell migration, thereby exerting its anti-angiogenic effect.
Experimental Protocols
The anti-angiogenic and anti-migratory effects of CDPGYIGSR-NH2 can be assessed using several well-established in vitro and in vivo assays.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.
Caption: Workflow for the in vitro Transwell migration assay.
Detailed Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.
-
Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in a serum-free medium. A cell suspension (e.g., 1 x 10^5 cells/insert) is added to the upper chamber of the Transwell insert. The peptide, CDPGYIGSR-NH2, is added at various concentrations to the upper chamber along with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF) or serum.
-
Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution like crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of migration inhibition is calculated relative to the control (without peptide).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.
Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.
Detailed Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, a small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile, non-inflammatory carrier, such as a small filter paper disk or a methylcellulose (B11928114) pellet, is saturated with a solution of CDPGYIGSR-NH2 at the desired concentration. The carrier is then placed directly onto the CAM. A control group receives the carrier with the vehicle solution only.
-
Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Observation and Imaging: After the incubation period, the CAM is observed under a stereomicroscope, and images of the vasculature around the carrier are captured.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total length of blood vessels within a defined area around the carrier. A significant reduction in vessel formation in the peptide-treated group compared to the control indicates anti-angiogenic activity.
Conclusion
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a promising anti-angiogenic peptide that functions by inhibiting the migration of vascular endothelial cells. Its mechanism of action is believed to be mediated through its interaction with integrin receptors, leading to the disruption of downstream signaling pathways that control cytoskeletal dynamics. While the precise molecular events are still being elucidated, the available evidence points to a targeted interference with the cellular machinery of migration. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other laminin-derived peptides as potential therapeutics in oncology and other angiogenesis-dependent diseases. Further research is warranted to fully delineate the signaling cascade initiated by CDPGYIGSR-NH2 and to establish its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.
